molecular formula C12H13N5 B563298 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1216997-87-3

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B563298
CAS No.: 1216997-87-3
M. Wt: 230.289
InChI Key: LAZSIJHHPMHKQI-HPRDVNIFSA-N
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Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a heterocyclic aromatic compound. It is a deuterated form of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, which is known for its association with the formation of carcinogenic and mutagenic heterocyclic amines in cooked meats . This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves the incorporation of deuterium atoms into the parent compound. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.

    Cyclization: The intermediate compounds undergo cyclization to form the imidazoquinoxaline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoxaline core .

Scientific Research Applications

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has a broad range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to the presence of deuterium atoms, which can be used in isotope labeling studies. This allows for more precise tracking of the compound in metabolic and pharmacokinetic studies, providing valuable insights into its behavior and effects .

Biological Activity

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (also known as MeIQx-d3) is a deuterated derivative of the heterocyclic amine 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (MeIQx), which is recognized for its mutagenic and carcinogenic properties. This compound is primarily formed during the cooking of meat at high temperatures and has been extensively studied for its biological activities, particularly in relation to mutagenesis and cancer risk.

  • Chemical Formula : C12H10D3N5
  • Molecular Weight : 230.28 g/mol
  • CAS Number : 1216997-87-3
  • IUPAC Name : 4,8-dimethyl-3-(methyl-d3)-3H-imidazo[4,5-f]quinoxalin-2-amine

Mutagenicity and Carcinogenicity

Research has shown that MeIQx is one of the most potent mutagens found in cooked meats. It undergoes bioactivation through metabolic processes involving cytochrome P450 enzymes, leading to the formation of DNA adducts which are critical in the initiation of cancer. Specifically, studies have indicated that:

  • The N-hydroxylation of MeIQx is catalyzed by cytochrome P450 enzymes, followed by O-acetylation mediated by N-acetyltransferase (NAT2) .
  • The resultant DNA adducts, particularly deoxyguanosine-C8-MeIQx, are formed in a concentration-dependent manner and correlate strongly with mutagenesis .

Case Studies

  • Study on Acetylator Phenotypes : A study involving transfected Chinese hamster ovary cells demonstrated that cells expressing the rapid acetylator phenotype (NAT24) exhibited significantly higher levels of MeIQx-induced DNA adducts compared to those with the slow acetylator phenotype (NAT25B). This suggests a genetic predisposition influencing susceptibility to MeIQx-related mutagenesis .
  • Epidemiological Correlations : Epidemiological studies have linked high dietary intake of heterocyclic amines like MeIQx with increased cancer risks in populations with certain NAT2 genotypes. Rapid acetylators show a higher frequency of cancers associated with these compounds .

Metabolic Pathways

The metabolism of MeIQx involves several key steps:

  • Hydroxylation : Catalyzed by cytochrome P450 enzymes.
  • Acetylation : N-acetyltransferases convert N-hydroxy-MeIQx into reactive intermediates.
  • DNA Binding : These intermediates form stable adducts with DNA bases, leading to mutations.

Toxicological Implications

The presence of MeIQx in cooked foods raises concerns about dietary exposure and its implications for public health. The compound's ability to form DNA adducts suggests a mechanism through which dietary habits could influence cancer risk.

Summary Table of Key Findings

PropertyDetails
Mutagenicity Highly mutagenic; forms DNA adducts
Carcinogenicity Linked to increased cancer risk
Metabolic Activation Involves cytochrome P450 and NAT2 enzymes
Genetic Influence NAT2 genotype affects susceptibility
Dietary Sources Primarily from cooked meats

Properties

IUPAC Name

4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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